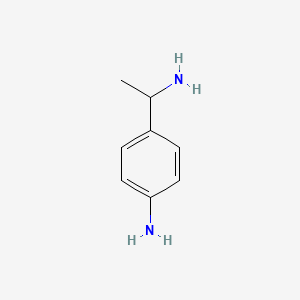

4-(1-Aminoethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

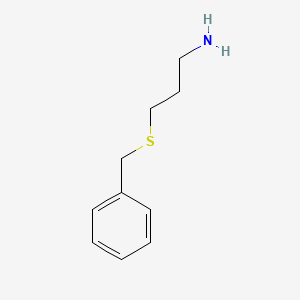

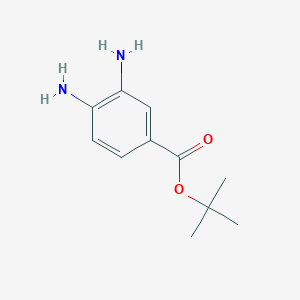

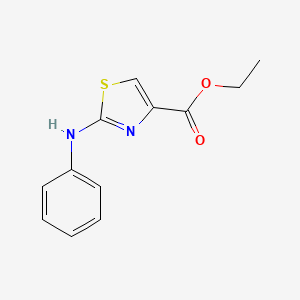

4-(1-Aminoethyl)aniline, also known as 4-Aminophenethylamine, is an organic compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol. This compound has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Molecular Structure Analysis

The molecular structure of 4-(1-Aminoethyl)aniline contains a total of 22 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving 4-(1-Aminoethyl)aniline are not detailed in the retrieved sources, amines in general have been known to undergo various reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, and ring contraction to indole derivatives .Physical And Chemical Properties Analysis

Aniline, a similar compound, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether. This organic compound tends to darken when exposed to air and light .Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biological Systems

4-(1-Aminoethyl)aniline derivatives have been synthesized to exhibit long emission wavelengths around 600 nm and high solubility in polar solvents . These properties make them excellent candidates for fluorescent labeling in biological systems, where they can be used to track and observe biological processes without the interference from the cell’s autofluorescence.

Fluorescence Chemosensors

The derivatives of 4-(1-Aminoethyl)aniline are used in designing fluorescence chemosensors. These chemosensors have high selectivity and sensitivity for detecting target molecules, offering a non-invasive approach with rapid response and low detection limits .

Anticancer Research

Functionalized derivatives of 4-(1-Aminoethyl)aniline have shown potential in anticancer research. They exhibit binding capabilities to DNA and demonstrate anticancer activities while maintaining high stability under physiological conditions .

Solar Energy Collection

Due to their large Stokes shift, high photostability, and strong fluorescent emission, these derivatives are also being explored as solar energy collectors. They can potentially be used to convert solar energy into usable energy forms .

Fluorescent Dyes and Reagents

The unique optical properties of 4-(1-Aminoethyl)aniline derivatives make them suitable for use as fluorescent dyes and reagents in cellular imaging. They can help in visualizing cellular components and processes with clarity .

Detection of Molecules

These derivatives are widely used to design fluorescent chemosensors for the detection of various molecules. The detection is based on changes in fluorescence lifetime, intensity, and emission wavelength after binding to the target molecule .

Photophysical Property Investigation

Research has been conducted to investigate the photophysical properties of 4-(1-Aminoethyl)aniline derivatives in various media. This research helps in understanding how these compounds behave under different conditions, which is crucial for their application in diverse fields .

Pharmaceutical Applications

(S)-4-(1-Aminoethyl)aniline dihydrochloride, a derivative, is used in pharmaceutical research due to its specific molecular structure and properties. It’s involved in the synthesis of various compounds and can act as an intermediate in pharmaceutical development .

Safety and Hazards

4-(1-Aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Propiedades

IUPAC Name |

4-(1-aminoethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574821 |

Source

|

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90434-58-5 |

Source

|

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)